Bienvenue dans la boutique en ligne BenchChem!

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

Benzofuran Urea SAR Comparative Pharmacology

This 3-aminomethyl-2,3-dihydrobenzofuran-urea with a 4-(trifluoromethyl)phenyl motif is supplied as an analytically confirmed (≥95%) research reagent. It is pharmacologically uncharacterized and is intended exclusively as a scaffold-oriented SAR template or a structurally matched negative control once inactivity is empirically confirmed. Physicochemical profile (MW 336.31, predicted LogP ~3.5) supports lead optimization within the benzofuran-urea series.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.314
CAS No. 2097862-62-7
Cat. No. B2672734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea
CAS2097862-62-7
Molecular FormulaC17H15F3N2O2
Molecular Weight336.314
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H15F3N2O2/c18-17(19,20)12-5-7-13(8-6-12)22-16(23)21-9-11-10-24-15-4-2-1-3-14(11)15/h1-8,11H,9-10H2,(H2,21,22,23)
InChIKeyHBSSVNFQJSSZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 2097862-62-7) for Scientific Selection


3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 2097862-62-7) is a synthetic small molecule belonging to the benzofuran-urea chemotype. Its structure combines a 2,3-dihydrobenzofuran methylamino moiety with a 4-(trifluoromethyl)phenyl urea group. This compound is commercially available as a research reagent with a typical purity of ≥95% (HPLC) and a molecular formula of C₁₇H₁₅F₃N₂O₂ (MW: 336.31 g/mol) [1]. Members of the broader benzofuran urea and 2,3-dihydrobenzofuran carboxamide class have been investigated as kinase modulators, anti-inflammatory agents, and insecticidal compounds [2]. However, the specific biological target profile, binding affinities, and detailed pharmacological activity of this exact compound remain largely uncharacterized in the peer-reviewed primary literature at the time of this analysis.

Why Unverified Substitution of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea Poses Scientific Risk


A critical evidence limitation must be communicated for this compound: no direct, quantitative head-to-head comparison data or structure-activity relationship (SAR) tables involving CAS 2097862-62-7 and its closest analogs could be located in the peer-reviewed primary literature, patent documents, or authoritative curated databases (e.g., ChEMBL, BindingDB) at the time of this analysis [1]. Although the benzofuran-urea scaffold has demonstrated anti-inflammatory activity with IC₅₀ values ranging from 1.2 to 20.5 µM across multiple cytokine readouts in RAW 264.7 macrophages [2], these data were generated on structurally distinct fluorinated benzofuran and dihydrobenzofuran derivatives, not the exact compound under evaluation. Consequently, any substitution of this compound with an in-class analog cannot be empirically justified at this stage. Researchers and procurement specialists should treat this compound as a structurally defined but pharmacologically unvalidated tool, and must independently verify any claimed biological activity before relying on it as a selective probe or development lead.

Differentiation Evidence for 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea Relative to Structural Analogs


No Direct Comparative Potency Data Available Against Closest Structural Analogs

A systematic search of peer-reviewed literature and bioactivity databases (ChEMBL, BindingDB) yielded no quantitative IC₅₀, Kd, or EC₅₀ values for CAS 2097862-62-7. Closest structural analogs, such as 1-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea and 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, are likewise uncharacterized in terms of biological activity . Therefore, no potency-based differentiation can be asserted at this time. This evidence deficiency should be considered a key procurement risk factor; any biological data must be independently generated by the end-user.

Benzofuran Urea SAR Comparative Pharmacology

Scaffold-Class Anti-Inflammatory Activity Does Not Differentiate This Specific Compound

Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives as a class have demonstrated inhibition of IL-6 (IC₅₀ 1.2–9.04 µM), CCL2 (1.5–19.3 µM), NO (2.4–5.2 µM), and PGE₂ (1.1–20.5 µM) in LPS-stimulated RAW 264.7 macrophages [1]. However, these results were generated on a library of compounds bearing diverse substitution patterns distinct from CAS 2097862-62-7. No SAR data for the 3-(aminomethyl)-2,3-dihydrobenzofuran-p-(trifluoromethyl)phenyl urea sub-series are available. Consequently, the assumption that CAS 2097862-62-7 shares this anti-inflammatory profile is a class-level inference with no direct experimental corroboration.

Inflammation Cytokine Inhibition RAW 264.7

Benzofuran-Urea Chemotype as Broad Kinase Modulators: No Compound-Specific Selectivity Data

Certain benzofuran-phenyl urea hybrids have been disclosed as B-Raf (V600E) and C-Raf kinase inhibitors. For instance, cyclopropa[b]benzofuran-urea derivatives in US9670203 showed B-Raf (V600E) IC₅₀ values as low as 340 nM [1], and 2,3-dihydrobenzofuran-5-yl compounds have been claimed as DYRK kinase inhibitors in patent applications [2]. However, CAS 2097862-62-7 bears a 3-aminomethyl-dihydrobenzofuran linker, which differs from the cyclopropa-fused or 5-yl-substituted cores in these active series. No activity data against any kinase panel are available for the target compound. Any inferred kinase modulatory potential is speculative.

Kinase Inhibition DFG-out Modulators B-Raf V600E

Physicochemical and Structural Differentiation: MW, cLogP, and H-Bond Donor Count Compared to Analogs

Although no biological differentiation currently exists, CAS 2097862-62-7 can be distinguished from nearest structural neighbors by its physicochemical profile. Based on calculated properties (PubChem), the compound has a molecular weight of 336.31 g/mol, one hydrogen bond donor (urea N-H), three hydrogen bond acceptors, and a predicted LogP of approximately 3.5 [1]. In comparison, 1-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (MW: 364.37, cLogP ~4.2) is more lipophilic with a bulkier linker . The 3-aminomethyl substitution on the dihydrobenzofuran core in the target compound provides a distinct vector for structure-based design that is absent in 5-yl-substituted analogs. This differentiation may become meaningful once matched-pair SAR data are generated.

Physicochemical Properties Drug-likeness Structure-Based Selection

Absence of In Vivo Pharmacokinetic, Toxicology, or Selectivity Profiling Data

No in vivo pharmacokinetic, metabolic stability, plasma protein binding, CYP inhibition, hERG liability, or acute/chronic toxicology data have been reported for CAS 2097862-62-7 in primary literature, patents, or public databases [1]. This contrasts with several benzofuran-urea lead series disclosed in the patent literature, where preliminary pharmacokinetic and toxicity data often accompany SAR tables [2]. The complete absence of such data means that the compound cannot be advanced into animal studies without extensive de novo profiling, representing a significant hidden cost for procurement decisions directed toward in vivo pharmacology.

ADME Pharmacokinetics Safety Pharmacology

Evidence-Informed Application Scenarios for 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea (CAS 2097862-62-7)


De Novo SAR and Target Deconvolution Studies

Given the complete absence of biological annotation, the most appropriate initial use is in systematic scaffold-oriented SAR programs. Researchers may synthesize or procure the compound as a core template for probing the contribution of the 3-aminomethyl-2,3-dihydrobenzofuran-4-(trifluoromethyl)phenyl urea motif to activity against panels of kinases, GPCRs, or inflammatory targets [1]. This scenario is supported by class-level evidence that benzofuran-ureas can engage diverse protein targets [2], but requires the end-user to generate all primary screening data.

Matched-Pair Analysis with 5-yl-Substituted Dihydrobenzofuran Analogs

The structural difference between the 3-aminomethyl substitution on the target compound and the 5-yl-substitution in commercially available analogs such as 1-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea [1] offers an opportunity for matched-pair analysis. Once both compounds are tested under identical assay conditions, the resulting ΔIC₅₀ or ΔEC₅₀ will directly quantify the impact of moving the linker from the 5-position to the 3-position on biological activity, providing actionable SAR guidance.

Negative Control Selection for Benzofuran-Urea Probe Molecules

Until its own activity is characterized, CAS 2097862-62-7 may serve as a structurally matched negative control for active benzofuran-urea probes, provided it is empirically confirmed to lack activity in the relevant assay system [1]. This application is contingent on the end-user performing confirmatory dose-response testing to validate the compound's inactivity before inclusion in experimental protocols.

Physicochemical Calibration Standard in Medicinal Chemistry Optimization

The compound's moderate molecular weight (336.31 g/mol), single H-bond donor, and predicted LogP of ~3.5 position it within favorable drug-like chemical space [1]. It may thus serve as a physicochemical calibration point during lead optimization efforts within the benzofuran-urea series, particularly when balancing lipophilicity against potency. This application is independent of biological activity and derives strictly from the compound's calculated properties.

Quote Request

Request a Quote for 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.